molecular formula C9H10N2 B12870833 5-Methyl-2-(methylamino)benzonitrile

5-Methyl-2-(methylamino)benzonitrile

Cat. No.: B12870833
M. Wt: 146.19 g/mol
InChI Key: UVYKXYCKWHOYOC-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts in the amination step can significantly enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Substituted benzonitriles with different functional groups.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

  • 2-(Methylamino)benzonitrile
  • 5-Methylbenzonitrile
  • 2-Methylbenzonitrile

Comparison: 5-Methyl-2-(methylamino)benzonitrile is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, the presence of the methylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, while the methyl group can influence its steric and electronic properties .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-methyl-2-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,11H,1-2H3

InChI Key

UVYKXYCKWHOYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)C#N

Origin of Product

United States

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